1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under controlled conditions.
Synthesis of the triazole ring:
Coupling reactions: The final step involves coupling the oxadiazole and triazole intermediates with the hydrazide moiety under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction may result in the formation of reduced derivatives.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as high energy density materials.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-5-ylcarbonylhydrazono)methyl]-2-ethoxyphenyl 4-fluorobenzoate .
- **1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-piperidinylmethyl)-1H-1,2,3-triazole-5-ylcarbonylhydrazono)methyl]-2-methoxyphenyl 2-adamantanecarboxylate hydrochloride .
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10Cl2N8O2 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H10Cl2N8O2/c1-6-10(18-22-23(6)12-11(16)20-25-21-12)13(24)19-17-5-7-3-2-4-8(14)9(7)15/h2-5H,1H3,(H2,16,20)(H,19,24)/b17-5+ |
InChI Key |
YAMSXMDXFXDTBA-YAXRCOADSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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